molecular formula C16H12BrClN2S B5154187 N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine

N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B5154187
M. Wt: 379.7 g/mol
InChI Key: VOJZPCRTGSZXAG-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

  • Formation of Thiazole Ring: : The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, 4-chloroacetophenone can be reacted with thiourea in the presence of a base such as sodium hydroxide to form the thiazole ring.

  • Substitution Reactions: : The bromine and chlorine substituents can be introduced through electrophilic aromatic substitution reactions. For instance, bromination of the phenyl ring can be achieved using bromine in the presence of a catalyst like iron(III) bromide.

  • Coupling Reactions: : The final step involves coupling the 3-bromophenyl and 4-chlorophenyl groups to the thiazole ring. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the nitro groups if present, using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions. For example, the bromine atom can be replaced by other substituents using nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

  • Industry: : Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)-4-phenyl-5-methyl-1,3-thiazol-2-amine: Lacks the chlorine substituent, which may affect its chemical reactivity and biological activity.

    N-(4-chlorophenyl)-4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-amine: Similar structure but with different positioning of substituents, potentially altering its properties.

    4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine: Lacks the bromine substituent, which can influence its overall activity and applications.

Uniqueness

N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is unique due to the specific combination of bromine and chlorine substituents on the phenyl rings, which can significantly impact its chemical and biological properties. This unique structure may offer advantages in terms of binding affinity, selectivity, and potency in various applications.

Properties

IUPAC Name

N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2S/c1-10-15(11-5-7-13(18)8-6-11)20-16(21-10)19-14-4-2-3-12(17)9-14/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJZPCRTGSZXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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